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Compound of Interest

2-Amino-5-Bromo-4-
Compound Name:
Methylthiazole

Cat. No.: B1282055

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data
for the heterocyclic compound 2-Amino-5-Bromo-4-Methylthiazole. Due to the limited
availability of direct experimental spectra for this specific molecule, this document presents
predicted data based on the analysis of structurally analogous compounds. The information
herein serves as a valuable resource for the identification, characterization, and quality control
of 2-Amino-5-Bromo-4-Methylthiazole in research and development settings.

Spectroscopic Data Summary

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared
(IR), and Mass Spectrometry (MS) data for 2-Amino-5-Bromo-4-Methylthiazole. These
predictions are derived from known spectroscopic behaviors of similar 2-aminothiazole
derivatives.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
~2.3 Singlet 3H -CHs
~7.0 Broad Singlet 2H -NH:z
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Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
~15 -CHs

~110 C5-Br

~150 C4-CHs

~168 C2-NH:z

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment

3450 - 3300 Strong, Broad N-H stretch (amine)

3100 - 3000 Medium C-H stretch (aromatic/methyl)
~1630 Strong N-H bend (amine)

~1550 Medium C=N stretch (thiazole ring)
~1450 Medium C-H bend (methyl)

Below 1000 Medium-Strong C-Br stretch, Ring vibrations

Table 4: Predicted Mass Spectrometry Data

miz Interpretation

Molecular ion peaks with approximately 1:1
[M]* and [M+2]* ratio, characteristic of a monobrominated

compound.

Fragment corresponding to the loss of a
[M-Br]* .
bromine atom.

] Peaks corresponding to the cleavage of the
Further fragmentation ) )
thiazole ring.
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Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 2-Amino-5-Bromo-4-Methylthiazole is prepared by dissolving approximately 5-
10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-ds, CDCIs) in an NMR tube.
1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz
or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane
(TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using the KBr (potassium bromide) pellet method. A
small amount of the solid sample (1-2 mg) is intimately mixed and ground with approximately
100-200 mg of dry, spectroscopic grade KBr. The mixture is then pressed into a thin,
transparent pellet. The spectrum is recorded in the range of 4000-400 cm~1. A background
spectrum of a pure KBr pellet is subtracted to obtain the final spectrum of the compound.

Mass Spectrometry (MS)

Mass spectra are obtained using an electrospray ionization (ESI) or electron impact (El) mass
spectrometer. For ESI, the sample is dissolved in a suitable solvent (e.g., methanol,
acetonitrile) and introduced into the ion source. For El, a solid probe may be used. The
instrument is operated in positive ion mode to observe the molecular ion and characteristic
fragment ions. High-resolution mass spectrometry (HRMS) can be employed for the
determination of the exact mass and elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
synthesized chemical compound like 2-Amino-5-Bromo-4-Methylthiazole.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-Bromo-4-
Methylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1282055#spectroscopic-data-for-2-amino-5-bromo-4-
methylthiazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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